(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is a chemical compound with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol. It features an acrylate structure, characterized by a double bond between the carbon atoms adjacent to the carbonyl group. The compound contains a 3,4-dimethoxyphenyl group, which contributes to its unique properties and potential applications. It is classified as hazardous, with warnings indicating that it is harmful if swallowed and can cause severe skin burns and eye damage .
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride typically involves the following steps:
These methods require careful control of reaction conditions to ensure high yield and purity.
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride has potential applications in various fields:
Interaction studies involving (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride could explore its reactivity with biological molecules. Potential areas of investigation include:
Such studies would be crucial for determining the compound's viability as a therapeutic agent.
Several compounds share structural similarities with (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2E)-3-(4-methoxyphenyl)acryloyl chloride | Similar acrylate structure but with one methoxy group | Less steric hindrance due to fewer methoxy groups |
| (2E)-3-(3-methylphenyl)acryloyl chloride | Contains a methyl group instead of methoxy groups | Different electronic properties affecting reactivity |
| (2E)-3-(4-chlorophenyl)acryloyl chloride | Substituted with a chlorine atom | Increased electrophilicity due to chlorine |
The presence of two methoxy groups in (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride enhances its electron-donating capacity compared to these similar compounds, potentially influencing its reactivity and biological interactions.